2,2'-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide

Übersicht

Beschreibung

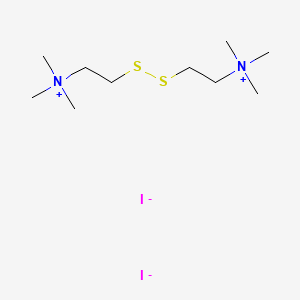

2,2’-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide is a chemical compound with the molecular formula C10H26I2N2S2 It is a quaternary ammonium salt that contains two trimethylammonium groups connected by a disulfide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide typically involves the reaction of N,N,N-trimethylethan-1-aminium iodide with a disulfide-containing reagent. One common method is the oxidation of N,N,N-trimethylethan-1-aminium iodide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions usually involve mild temperatures and aqueous solvents to facilitate the formation of the disulfide bond.

Industrial Production Methods

Industrial production of 2,2’-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.

Reduction: The disulfide bond can be reduced to form thiol groups.

Substitution: The iodide ions can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Ion exchange resins or other anionic reagents.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol-containing compounds.

Substitution: Compounds with different anions replacing the iodide ions.

Wissenschaftliche Forschungsanwendungen

2,2’-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other quaternary ammonium compounds.

Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Wirkmechanismus

The mechanism of action of 2,2’-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide involves its interaction with biological molecules through its quaternary ammonium groups and disulfide bond. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, the disulfide bond can undergo redox reactions, influencing the redox state of biological systems and affecting protein function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N,N-Trimethylethan-1-aminium iodide: A precursor in the synthesis of 2,2’-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide.

Disulfide-containing quaternary ammonium compounds: Compounds with similar structural features and applications.

Uniqueness

2,2’-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide is unique due to its combination of quaternary ammonium groups and a disulfide bond. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Biologische Aktivität

2,2'-disulfanediylbis(N,N,N-trimethylethan-1-aminium) iodide, a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its unique disulfide bond and quaternary ammonium structure, which contribute to its interactions with biological systems. This article explores the synthesis, chemical properties, biological mechanisms, and applications of this compound based on diverse research findings.

The synthesis of this compound typically involves the reaction of N,N,N-trimethylethan-1-aminium iodide with disulfide-containing reagents. Common methods include:

- Oxidation : Using agents like hydrogen peroxide or iodine to form the disulfide bond.

- Reduction : Reduction reactions can convert the disulfide bond into thiol groups.

- Substitution : The iodide ions can be replaced with other anions through ion exchange reactions.

The molecular formula is with a molecular weight of 492.3 g/mol .

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and influence redox states in biological systems. The quaternary ammonium groups interact with cell membranes, leading to cell lysis and death. Additionally, the disulfide bond can participate in redox reactions that affect protein function and stability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential use in:

- Disinfectants : The compound's ability to disrupt microbial membranes makes it suitable for formulating disinfectants and antiseptics.

- Antimicrobial Agents : Studies have shown efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies

Several studies have explored the biological applications of this compound:

- Study on Antibacterial Activity : A study demonstrated that this compound exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics.

- Protein Interaction Studies : Investigations into the compound's interaction with proteins revealed that it could effectively reduce disulfide bonds in proteins, influencing their folding and stability. This property is particularly relevant in biochemistry and molecular biology research.

Applications

The compound has diverse applications across various fields:

- Chemical Research : Used as a reagent in organic synthesis and as a precursor for other quaternary ammonium compounds.

- Biological Research : Employed to study disulfide bond formation and reduction in proteins and peptides.

- Medicine : Investigated for drug delivery systems due to its ability to encapsulate drugs within its structure.

- Industrial Use : Utilized in formulating antiseptics and disinfectants due to its antimicrobial properties .

Eigenschaften

IUPAC Name |

trimethyl-[2-[2-(trimethylazaniumyl)ethyldisulfanyl]ethyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2S2.2HI/c1-11(2,3)7-9-13-14-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUUVZIZWCSTOD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSSCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26I2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909287 | |

| Record name | 2,2'-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10498-85-8 | |

| Record name | Disulfide thiocholine diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010498858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Disulfanediylbis(N,N,N-trimethylethan-1-aminium) diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.